molecular formula C23H26N2O3 B6539317 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1060263-75-3

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide

Cat. No. B6539317
CAS RN: 1060263-75-3
M. Wt: 378.5 g/mol
InChI Key: ZIOLLFQPDKCCEG-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide (NCPPC) is an organic compound that has been studied extensively in scientific research due to its unique properties and potential applications. It is a cyclic amide with a nitrogen atom in the center and has a molecular weight of 230.3 g/mol. NCPPC has been used in various fields of research, such as organic synthesis, biochemistry, and pharmacology, due to its interesting chemical and pharmacological properties.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been used as a cyclization agent in the synthesis of heterocyclic compounds. In biochemistry, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been used to study the effects of cyclic amides on enzyme activity and protein folding. In pharmacology, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been used as a model compound to study the effects of cyclic amides on drug action and receptor binding.

Mechanism of Action

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antinociceptive, and anti-allergic activities. The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is thought to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been shown to interact with G-protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antinociceptive, and anti-allergic activities. In addition, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has been shown to modulate the activity of various enzymes, including cyclooxygenase, phosphodiesterase, and phospholipase A2. N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has also been shown to interact with G-protein-coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has several advantages and limitations for laboratory experiments. One of the major advantages of using N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide in laboratory experiments is its availability. N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is commercially available and can be easily synthesized using a variety of methods. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide in laboratory experiments. For example, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is a relatively small molecule and can be difficult to detect in biological samples. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide can be metabolized by enzymes, which can affect the results of experiments.

Future Directions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has a wide range of potential applications in scientific research and has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. In the future, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide could be used to develop new drugs and therapies, as well as to study the effects of cyclic amides on various physiological processes. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide could be used to study the effects of cyclic amides on enzyme activity and protein folding. Finally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide could be used to study the effects of cyclic amides on drug action and receptor binding.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide can be synthesized through several different methods. One of the most common methods of synthesis is the Biginelli reaction, which is a three-component reaction between aldehydes, β-keto esters, and urea or thiourea. The Biginelli reaction can be used to synthesize N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide in high yields and is a relatively simple and cost-effective approach. Other methods of synthesis include the use of cyclization reactions, such as the Pinner reaction, and the use of cyclization catalysts, such as palladium.

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-21(24-19-10-11-19)16-17-6-8-20(9-7-17)25-22(27)23(12-14-28-15-13-23)18-4-2-1-3-5-18/h1-9,19H,10-16H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLLFQPDKCCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide

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